Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine
Overview
Description
Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a benzyl group attached to an imidazole ring, which is further substituted with an ethyl group and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine typically involves the formation of the imidazole ring followed by the introduction of the benzyl and ethyl groups. One common method involves the reaction of benzyl chloride with 1-ethyl-1H-imidazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of imidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: It can interfere with cellular pathways such as signal transduction and gene expression, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(1-Methyl-1H-imidazol-2-yl)(phenyl)methanol: Contains a phenyl group instead of a benzyl group.
(1-Ethyl-1H-imidazol-2-yl)methanol: Lacks the benzyl group, having only an ethyl group attached to the imidazole ring
Uniqueness
Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups on the imidazole ring enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-9-8-15-13(16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUICAMSGIHYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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